(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-fluoro-4-methylphenyl)boronic acid
Overview
Description
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-fluoro-4-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C13H20BFN2O4S and its molecular weight is 330.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthesis of Biologically Active Compounds : Boron nitride nanomaterial-based solid acid catalysts, involving derivatives of ethylpiperazine (similar to the chemical ), have been found effective in synthesizing biologically active compounds under microwave irradiation. This process demonstrates high yield, simplicity, and safety, with the catalyst showing recyclability with minimal loss of activity over multiple cycles (Murugesan et al., 2017).
Molecular Docking Studies : Some derivatives of ethylpiperazine have been used in molecular docking studies with proteins like Hsp90, indicating their potential application in biological and pharmaceutical research (Murugesan et al., 2017).
Development of Fluorescent Probes : Compounds containing boronic acid groups, similar to the chemical , have been utilized in the development of fluorescent probes for detecting biological substances like H2S in serum. This application is significant for biochemical and medical diagnostics (Suji Lee et al., 2020).
Fluorescence Quenching Studies : Research involving boronic acid derivatives has been conducted to understand fluorescence quenching mechanisms in various environments, which is crucial in developing fluorescence-based sensors and analytical tools (H. S. Geethanjali et al., 2015).
Predicting Boronic Acid Sensors : Studies on the kinetics and thermodynamics of fluorescence quenching with phenylboronic acids have been conducted. These studies help in predicting the efficacy of boronic acid sensors for applications like detecting saccharides in physiological conditions (McGregor et al., 2011).
Synthesis of Sulfinates from Boronic Acids : Research on the synthesis of sulfinates from aryl and heteroaryl boronic acids using Ni(II) catalysis has been conducted. This process is essential in creating sulfonyl-containing groups used in pharmaceuticals (Lo et al., 2019).
Properties
IUPAC Name |
[5-(4-ethylpiperazin-1-yl)sulfonyl-2-fluoro-4-methylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O4S/c1-3-16-4-6-17(7-5-16)22(20,21)13-9-11(14(18)19)12(15)8-10(13)2/h8-9,18-19H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDPQGFAOBIPRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCN(CC2)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138581 | |
Record name | Boronic acid, B-[5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-fluoro-4-methylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704121-47-0 | |
Record name | Boronic acid, B-[5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-fluoro-4-methylphenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704121-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-fluoro-4-methylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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